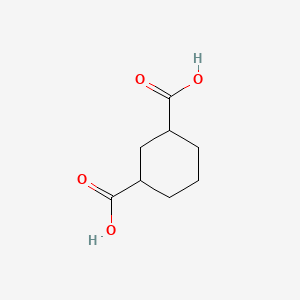

1,3-Cyclohexanedicarboxylic acid

描述

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

属性

IUPAC Name |

cyclohexane-1,3-dicarboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12O4/c9-7(10)5-2-1-3-6(4-5)8(11)12/h5-6H,1-4H2,(H,9,10)(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBZSBBLNHFMTEB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CC(C1)C(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70883923 | |

| Record name | 1,3-Cyclohexanedicarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70883923 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3971-31-1 | |

| Record name | 1,3-Cyclohexanedicarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3971-31-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,3-Cyclohexanedicarboxylic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003971311 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,3-Cyclohexanedicarboxylic acid | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,3-Cyclohexanedicarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70883923 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | A mixture of: cis-1,3-cyclohexanedicarboxylic acid; trans-1,3-cyclohexanedicarboxylicacid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.103.074 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,3-Cyclohexanedicarboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthesis Methodologies for 1,3 Cyclohexanedicarboxylic Acid

Catalytic Hydrogenation Routes for Isophthalic Acid Conversion

The conversion of isophthalic acid to 1,3-cyclohexanedicarboxylic acid is a primary industrial route. chemicalbook.com This process typically involves the hydrogenation of the aromatic ring, a reaction that can be finely tuned through the choice of catalyst and reaction conditions.

Heterogeneous Catalysis: Palladium, Rhodium, and Ruthenium Systems

Heterogeneous catalysts are widely employed due to their ease of separation from the reaction mixture. incatt.nl Palladium, rhodium, and ruthenium, supported on materials like carbon or alumina, are particularly effective for the hydrogenation of isophthalic acid. researchgate.netgoogle.comgoogle.com

Palladium (Pd): Supported palladium catalysts, such as 5% Pd/C, have demonstrated high selectivity, achieving 100% conversion of isophthalic acid to this compound under specific conditions. researchgate.net

Rhodium (Rh): Rhodium-on-alumina has been used for the low-pressure hydrogenation of isophthalic acid in aqueous solutions, yielding 96% of the corresponding cyclohexane (B81311) dicarboxylic acid. google.com

Ruthenium (Ru): Ruthenium catalysts, like 5% Ru/C, are also effective. researchgate.net However, at higher temperatures (e.g., 493 K), they can lead to over-hydrogenation and by-products. researchgate.net Ruthenium-based catalysts are also used in the purification of crude isophthalic acid via hydrogenation. google.com

The choice of catalyst support can also influence the reaction. For instance, aluminated silica (B1680970) (Al-SBA-15) has been used as a support for rhodium-nickel bimetallic nanoparticles in the hydrogenation of phthalates. researchgate.net

Homogeneous Catalysis Approaches

While heterogeneous catalysis is common, homogeneous catalysis offers an alternative with distinct mechanistic pathways. rsc.orgresearchgate.net These systems, where the catalyst is dissolved in the reaction medium, can offer high selectivity under milder conditions. Research in this area explores various transition metal complexes that can effectively catalyze the hydrogenation of carboxylic acid derivatives. researchgate.netrsc.org The development of efficient homogeneous catalysts for direct carboxylic acid hydrogenation is a continuing area of focus, aiming to overcome challenges such as catalyst stability and product separation. rsc.org

Influence of Reaction Parameters on Stereoselectivity and Yield

The outcome of the hydrogenation of isophthalic acid is highly dependent on several reaction parameters:

Temperature: The reaction temperature significantly affects both the rate and the selectivity. For instance, with a 5% Ru/C catalyst, lowering the temperature from 493 K to 453 K increased the selectivity for this compound to 94%. researchgate.net In aqueous solutions, temperatures are typically maintained between 65°C and 140°C to ensure the solubility of the product and prevent side reactions. google.com For purification purposes, temperatures can range from 100°C to 300°C. google.com

Pressure: Hydrogen pressure is another critical factor, generally ranging from 300 to 1800 psig. google.com The pressure must be sufficient to maintain the solvent in a liquid state and provide an adequate hydrogen partial pressure for the reaction to proceed efficiently. google.com

Solvent: Water is a commonly used solvent, particularly because this compound is soluble in water at elevated temperatures (e.g., 60°C). google.com Acetic acid, sometimes in a hydrous form, is also employed, especially in processes aimed at purifying crude isophthalic acid. google.com

Catalyst Concentration: The ratio of catalyst to the starting material can impact the reaction rate. Processes have been developed to increase the reaction rate at lower catalyst-to-phthalic acid weight ratios by recycling a portion of the product stream. google.com

The interplay of these parameters determines the final yield and the isomeric mixture (cis/trans) of the this compound product. google.com The hydrogenation of isophthalic acid typically produces a mixture of cis and trans isomers. google.com

Impact of Catalysts on Isophthalic Acid Hydrogenation

| Catalyst | Support | Temperature | Conversion of Isophthalic Acid | Selectivity to this compound | Reference |

|---|---|---|---|---|---|

| 5% Pd/C | Carbon | 493 K | 100% | 100% | researchgate.net |

| 5% Ru/C | Carbon | 493 K | 100% | Leads to hydrogenolysis products | researchgate.net |

| 5% Ru/C | Carbon | 453 K | 100% | 94% | researchgate.net |

| Rhodium | Alumina | 60°-70° C | Good | 96% Yield | google.com |

Disodium (B8443419) Salt Precursors in Hydrogenation Reactions

An alternative approach involves the hydrogenation of the disodium salt of isophthalic acid in an aqueous solution. google.com This method utilizes a ruthenium catalyst to reduce the aromatic ring. Following the hydrogenation, the resulting disodium salt of this compound is treated with an acid, such as sulfuric or hydrochloric acid, to produce the final product, which is then recovered through crystallization. google.com This process is reported to achieve high yields of the desired dicarboxylic acid. google.com

Stereospecific Synthesis via Diels-Alder Cycloaddition and Subsequent Transformations

The Diels-Alder reaction provides a powerful and stereospecific route for constructing the cyclohexane ring system, offering precise control over the stereochemistry of the final product. cerritos.edulibretexts.org This cycloaddition reaction involves a concerted [4+2] reaction between a conjugated diene and a dienophile. libretexts.orgmasterorganicchemistry.com

The stereochemistry of the reactants is retained in the product, making it a highly stereospecific method. libretexts.orglibretexts.org The reaction typically creates a new six-membered ring, and the relative configurations of substituents on both the diene and dienophile are preserved in the resulting adduct. libretexts.org

Utilization of Dihydropyridine (B1217469) Adducts

A notable application of this strategy involves the use of dihydropyridine derivatives. Diels-Alder adducts formed from 1,2-dihydropyridine with dienophiles like maleic and acrylic acid derivatives can be stereospecifically converted into 4-amino-1,3-cyclohexanedicarboxylic acids through subsequent oxidation, for example, with ruthenium tetroxide (RuO4). researchgate.net This method allows for the synthesis of specific stereoisomers of substituted cyclohexanedicarboxylic acids. researchgate.net

Oxidative Cleavage Strategies for Ring Formation

A significant strategy for synthesizing dicarboxylic acids, including this compound, involves the oxidative cleavage of cyclic precursors. This method is particularly useful for breaking carbon-carbon bonds within a ring structure to generate the desired linear dicarboxylic acid.

One effective method involves the ozonolysis of cyclic alkenes. youtube.com For instance, the dehydration of cyclohexanol (B46403) can produce cyclohexene (B86901), which can then undergo oxidative cleavage. youtube.com The process typically involves treating the cyclic alkene with ozone (O₃) followed by a workup with an oxidizing agent like hydrogen peroxide (H₂O₂). This sequence cleaves the double bond and oxidizes the resulting carbons to carboxylic acid groups. youtube.com

Another approach utilizes the oxidative degradation of 1,3-dicarbonyl compounds. Reagents like Oxone have been shown to effectively cleave 1,3-dicarbonyls and α-hydroxy ketones to yield carboxylic acids. organic-chemistry.org This method is considered a milder alternative to traditional haloform reactions. organic-chemistry.org Research has also demonstrated the use of iodine in a catalytic aerobic photooxidation process to convert 1,3-diketones into carboxylic acids. organic-chemistry.org This technique is noted for its mild conditions and environmental benefits, employing inexpensive and readily available reagents. organic-chemistry.org

The table below summarizes key aspects of different oxidative cleavage methods.

| Oxidative Method | Precursor | Key Reagents | Significance |

| Ozonolysis | Cyclic Alkenes (e.g., Cyclohexene) | 1. O₃ 2. H₂O₂ | Cleaves C=C bond to form dicarboxylic acids. youtube.com |

| Oxone Oxidation | 1,3-Dicarbonyls, α-Hydroxy Ketones | Oxone | Milder alternative to haloform reaction. organic-chemistry.org |

| Aerobic Photooxidation | 1,3-Diketones | Iodine, O₂, Light | Mild, cost-effective, and environmentally friendly. organic-chemistry.org |

Alternative Synthetic Pathways and Emerging Techniques

Beyond traditional methods, several alternative and emerging techniques offer versatile routes to this compound and its derivatives. These methods often provide advantages in terms of stereoselectivity, functional group tolerance, and reaction conditions.

Hydrolysis of Corresponding Esters and Nitriles

The hydrolysis of esters and nitriles is a fundamental and widely used method for the preparation of carboxylic acids. chemguide.co.uksparkl.me

Ester Hydrolysis: Esters can be hydrolyzed to carboxylic acids under either acidic or basic conditions. chemguide.co.uk

Acid-catalyzed hydrolysis is a reversible reaction where the ester is heated with a dilute acid, such as hydrochloric acid or sulfuric acid, in the presence of excess water. libretexts.orgyoutube.com The equilibrium nature of the reaction requires a large excess of water to drive it towards the products. libretexts.org

Base-catalyzed hydrolysis (saponification) is an irreversible process where the ester is heated with a strong base like sodium hydroxide (B78521). chemguide.co.ukmasterorganicchemistry.com This reaction yields the salt of the carboxylic acid, which is then protonated in a subsequent acidic workup step to give the final carboxylic acid. youtube.commasterorganicchemistry.com Saponification is often preferred due to its irreversibility and easier product separation. chemguide.co.uk

Nitrile Hydrolysis: Nitriles can also be hydrolyzed to carboxylic acids under acidic or basic conditions. libretexts.orglumenlearning.com This process involves the reaction of the nitrile with water, typically with heating. libretexts.org

In acidic hydrolysis , the nitrile is heated with a dilute acid to form the carboxylic acid and an ammonium (B1175870) salt. libretexts.org

In alkaline hydrolysis , heating the nitrile with a base like sodium hydroxide solution produces the carboxylate salt and ammonia (B1221849) gas. libretexts.org The free carboxylic acid is then obtained by acidifying the solution. libretexts.org

The following table provides a comparative overview of hydrolysis methods.

| Hydrolysis Method | Starting Material | Conditions | Products | Key Features |

| Acid-Catalyzed Ester Hydrolysis | Ester | Dilute Acid (e.g., HCl), Heat, Excess H₂O | Carboxylic Acid, Alcohol | Reversible reaction. libretexts.org |

| Base-Catalyzed Ester Hydrolysis (Saponification) | Ester | Strong Base (e.g., NaOH), Heat | Carboxylate Salt, Alcohol | Irreversible reaction, easier product separation. chemguide.co.ukmasterorganicchemistry.com |

| Acidic Nitrile Hydrolysis | Nitrile | Dilute Acid, Heat | Carboxylic Acid, Ammonium Salt | Direct formation of the carboxylic acid. libretexts.org |

| Alkaline Nitrile Hydrolysis | Nitrile | Base (e.g., NaOH), Heat | Carboxylate Salt, Ammonia | Requires subsequent acidification to obtain the carboxylic acid. libretexts.org |

Grignard Alkylation and Derivative Formation

The carboxylation of Grignard reagents is a powerful method for synthesizing carboxylic acids. libretexts.org This process involves the reaction of an organomagnesium halide (Grignard reagent) with carbon dioxide (CO₂). youtube.com The Grignard reagent, a strong nucleophile, attacks the electrophilic carbon of CO₂ to form a halomagnesium carboxylate salt. libretexts.org Subsequent treatment with a strong aqueous acid protonates the salt to yield the carboxylic acid. libretexts.orgyoutube.com

A key advantage of this method is that it allows for the formation of a carboxylic acid with one additional carbon atom compared to the starting alkyl or aryl halide. libretexts.org However, a significant limitation is the incompatibility of Grignard reagents with acidic functional groups such as O-H, N-H, and S-H, as well as carbonyl groups. libretexts.org

Enzymatic Desymmetrization Approaches

Enzymatic desymmetrization has emerged as a highly effective strategy for the asymmetric synthesis of chiral molecules, including precursors to this compound. nih.gov This technique utilizes enzymes to selectively react with one of two enantiotopic groups in a prochiral or meso compound, leading to the formation of a chiral product with high enantiomeric excess. nih.gov

For example, lipases, such as Candida antarctica lipase (B570770) B (CALB), have been successfully employed in the desymmetrization of cis-1,3-cyclohexanediol. nih.gov Through a process of transesterification, CALB can catalyze the acetylation of one of the hydroxyl groups, yielding a chiral monoacetate with very high enantioselectivity. nih.gov This chiral intermediate can then be further processed to obtain optically active derivatives of this compound.

Enzymatic methods offer several advantages, including mild reaction conditions, high stereoselectivity, and environmental compatibility. The specificity of enzymes allows for the creation of complex stereochemical architectures that can be challenging to achieve through traditional chemical methods.

The table below highlights a key enzymatic desymmetrization approach.

| Enzyme | Substrate | Reaction Type | Product | Significance |

| Candida antarctica lipase B (CALB) | cis-1,3-Cyclohexanediol | Transesterification (Acetylation) | (1S,3R)-3-Acetoxy-1-cyclohexanol | High yield and excellent enantioselectivity (>99.5% ee). nih.gov |

Stereochemical Aspects and Conformational Analysis of 1,3 Cyclohexanedicarboxylic Acid

Isomeric Forms: cis- and trans-1,3-Cyclohexanedicarboxylic Acid

1,3-Cyclohexanedicarboxylic acid, a dicarboxylic acid with the chemical formula C₈H₁₂O₄, exists as two primary geometric isomers: cis and trans. ontosight.aiontosight.ai This isomerism arises from the relative orientation of the two carboxyl groups attached to the cyclohexane (B81311) ring. In the cis isomer, both carboxyl groups are situated on the same side of the ring, while in the trans isomer, they are on opposite sides. ontosight.ai

The stereochemistry of these isomers significantly impacts their physical and chemical properties. The trans isomer is often considered more stable and symmetrical than its cis counterpart. ontosight.ai Each of these geometric isomers can also exist as a pair of enantiomers, which are non-superimposable mirror images of each other, due to the presence of chiral centers. The specific IUPAC nomenclature for the cis isomer can be (1S,3R)-cyclohexane-1,3-dicarboxylic acid, while the trans isomer can be designated as (1R,3R)-cyclohexane-1,3-dicarboxylic acid. nih.govstenutz.eu A mixture containing both cis and trans isomers is also common. google.com

| Isomer | Relative Position of Carboxyl Groups | IUPAC Name Example |

| cis-1,3-Cyclohexanedicarboxylic acid | Same side of the cyclohexane ring | (1S,3R)-cyclohexane-1,3-dicarboxylic acid |

| trans-1,3-Cyclohexanedicarboxylic acid | Opposite sides of the cyclohexane ring | (1R,3R)-cyclohexane-1,3-dicarboxylic acid |

Conformational Equilibria in Solution and Solid State

The three-dimensional shape, or conformation, of this compound isomers is not static. The cyclohexane ring can adopt several conformations, with the chair form being the most stable. Within the chair conformation, the carboxyl groups can occupy either axial or equatorial positions, leading to a dynamic equilibrium between different conformers.

Influence of Carboxyl Group Orientation (Axial vs. Equatorial)

In the cis isomer, the two carboxyl groups can be either both in axial positions (diaxial) or both in equatorial positions (diequatorial). The diequatorial conformation is generally more stable due to the avoidance of 1,3-diaxial interactions, which are steric hindrances between an axial substituent and other axial atoms on the same side of the ring. libretexts.org However, under certain conditions, the diaxial conformation can be favored. acs.orgacs.org For the trans isomer, one carboxyl group is axial and the other is equatorial.

The stability of these conformers is a delicate balance of steric effects and, in some cases, intramolecular hydrogen bonding. While carboxylic acid groups are typically more stable in equatorial positions, studies have shown that a diaxial conformation can be significant depending on the environment and ionization state of the molecule. acs.orgacs.org

Solvent Effects on Conformation and Ionization State

The surrounding solvent plays a crucial role in determining the preferred conformation and the ionization state (the loss of a proton from the carboxylic acid groups) of this compound.

In both water and dimethyl sulfoxide (B87167) (DMSO), the diequatorial conformer of cis-1,3-cyclohexanedicarboxylic acid and its salts is strongly favored. acs.org However, the ionization state can influence the conformational preference. For instance, studies on related dicarboxylic acids have shown that the dianion can favor a diaxial conformation in DMSO. acs.org

The ratio of the first and second ionization constants (K₁/K₂) can indicate the presence of intramolecular hydrogen bonding. For cis-1,3-cyclohexanedicarboxylic acid in water and DMSO, this ratio is low, suggesting the absence of significant intramolecular hydrogen bonding. acs.org In contrast, for the trans isomer, the ratio increases dramatically in DMSO, indicating the formation of an intramolecular hydrogen bond in the monoanion. acs.org The polarity of the solvent and its ability to form hydrogen bonds can significantly influence the Gibbs free energy change (ΔG°) for the conformational equilibrium. For example, in cis-cyclohexane-1,3-diol, a related compound, the preference for the diequatorial conformer is much higher in aqueous solution compared to less polar solvents like carbon tetrachloride. rsc.org

Spectroscopic Investigations of Stereoisomerism and Conformation

Various spectroscopic techniques are instrumental in elucidating the stereochemistry and conformational preferences of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Determination

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for studying the conformational equilibrium in solution. By analyzing the vicinal proton-proton coupling constants (³JHH), researchers can determine the populations of the diaxial and diequatorial conformers of both cis and trans isomers. acs.orgacs.org The chemical shifts of the protons can also provide valuable information. For example, a significant downfield chemical shift can be indicative of intramolecular hydrogen bonding. nih.gov Both ¹H NMR and ¹³C NMR spectra are used to characterize the isomers of this compound. nih.govnih.gov

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides precise information about the molecular structure in the solid state. This technique allows for the direct visualization of the arrangement of atoms and the determination of bond lengths and angles. researchgate.net Crystal structure analysis has revealed the presence of strong hydrogen bonding networks between adjacent molecules of trans-1,3-cyclohexanedicarboxylic acid, which contributes to its stability. The solid-state structure helps in understanding the fundamental packing and intermolecular interactions that govern the properties of the compound.

| Technique | Information Provided |

| NMR Spectroscopy | - Determination of conformer populations (diaxial vs. diequatorial) in solution. acs.orgacs.org - Identification of intramolecular hydrogen bonding. nih.gov - Characterization of isomers. nih.govnih.gov |

| X-ray Crystallography | - Precise molecular structure in the solid state. researchgate.net - Analysis of intermolecular hydrogen bonding networks. |

Vibrational Spectroscopy (FT-IR) for Structural Characterization

Vibrational spectroscopy, particularly Fourier-transform infrared (FT-IR) spectroscopy, is a powerful technique for the structural elucidation of this compound. The FT-IR spectrum provides a unique fingerprint of the molecule, with characteristic absorption bands corresponding to the vibrational modes of its functional groups and hydrocarbon skeleton.

The most prominent features in the FT-IR spectrum of this compound are associated with the carboxylic acid groups. A very broad absorption band is typically observed in the region of 2500-3300 cm⁻¹, which is characteristic of the O-H stretching vibration of the hydrogen-bonded carboxylic acid dimer. chemguide.co.uk The C=O stretching vibration of the carbonyl group gives rise to a strong, sharp absorption band, usually found in the range of 1680-1750 cm⁻¹. chemguide.co.uk The exact position of this band can provide insights into the conformation of the carboxyl groups.

The spectrum also displays absorptions related to the cyclohexane ring. The C-H stretching vibrations of the methylene (B1212753) (-CH₂) groups in the ring typically appear just below 3000 cm⁻¹, in the range of 2850-2960 cm⁻¹. docbrown.info C-H deformation vibrations, or bending, of these groups are observed around 1440-1480 cm⁻¹. docbrown.info The C-O single bond stretching of the carboxylic acid is expected in the fingerprint region, between 1000 and 1300 cm⁻¹. chemguide.co.uk

The specific frequencies and intensities of these bands can be influenced by the stereochemistry of the molecule, i.e., whether it is the cis or trans isomer, and the conformational state of the cyclohexane ring. For instance, the orientation of the carboxyl groups (diaxial vs. diequatorial) can affect the hydrogen bonding and, consequently, the positions of the O-H and C=O stretching bands.

Table 1: Characteristic FT-IR Absorption Bands for this compound

| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Intensity |

| O-H Stretch (Carboxylic Acid Dimer) | 2500 - 3300 | Broad, Strong |

| C-H Stretch (Cyclohexane Ring) | 2850 - 2960 | Medium to Strong |

| C=O Stretch (Carbonyl) | 1680 - 1750 | Strong, Sharp |

| C-H Bending (Cyclohexane Ring) | 1440 - 1480 | Medium |

| C-O Stretch (Carboxylic Acid) | 1000 - 1300 | Medium |

Theoretical and Computational Approaches to Conformational Analysis

Theoretical and computational methods are invaluable tools for investigating the complex conformational landscape of this compound. These approaches provide detailed insights into the geometries, relative energies, and dynamic behavior of the different possible conformers.

Density Functional Theory (DFT) Calculations for Optimized Geometries and Free Energies

Density Functional Theory (DFT) has been effectively employed to determine the optimized geometries and relative free energies of the conformers of this compound. For the cis isomer, the cyclohexane ring can adopt two principal chair conformations where the two carboxyl groups are either in a diequatorial (ee) or a diaxial (aa) orientation.

Research has shown that for cis-1,3-cyclohexanedicarboxylic acid, there is a strong preference for the diequatorial conformer. nih.gov DFT calculations, for example at the M06-2X/cc-pVTZ(-f)++ level of theory, have been used to quantify the energy difference between these conformers. nih.gov Although carboxylic acid groups on a cyclohexane ring are generally more stable in equatorial positions, the extent of this preference can be influenced by the solvent and the ionization state of the acid. nih.gov For the diacid form in both water and dimethyl sulfoxide (DMSO), a strong preference for the diequatorial conformation (over 90%) has been observed. nih.gov

These calculations are crucial for understanding the conformational equilibrium and predicting the dominant species in different environments. The computed free energies help to rationalize experimental observations from techniques like Nuclear Magnetic Resonance (NMR) spectroscopy.

Table 2: Calculated Conformational Preferences of cis-1,3-Cyclohexanedicarboxylic Acid

| Conformer | Orientation of Carboxyl Groups | Relative Stability |

| I | Diequatorial (ee) | More Stable |

| II | Diaxial (aa) | Less Stable |

Molecular Modeling and Dynamics Simulations

Molecular modeling and molecular dynamics (MD) simulations offer a powerful approach to explore the conformational flexibility and dynamic behavior of this compound over time. These methods can simulate the movement of atoms in the molecule, providing a detailed picture of the conformational landscape and the transitions between different states. nih.gov

MD simulations can be used to study the chair-to-chair interconversion of the cyclohexane ring and to sample the various possible orientations of the carboxylic acid groups. By simulating the molecule in different solvent environments, it is possible to understand how intermolecular interactions, such as hydrogen bonding with solvent molecules, influence the conformational preferences. nih.gov

For instance, ab initio molecular dynamics (AIMD) is a sophisticated method that can be applied to dicarboxylic acids to account for the complex intermolecular interactions that stabilize different conformers, especially in the condensed phase. nih.gov While specific MD studies on this compound are not extensively documented in publicly available literature, the methodology has been successfully applied to structurally related substituted cyclohexanes and other dicarboxylic acids. nih.govnih.gov These studies demonstrate the utility of MD in elucidating the relationship between molecular structure, environment, and dynamic conformational behavior. Such simulations are instrumental in understanding the factors that govern the adoption of diequatorial versus diaxial conformations.

Reaction Chemistry and Functional Group Transformations of 1,3 Cyclohexanedicarboxylic Acid

Derivatization Strategies via Carboxylic Acid Functionalities

The carboxylic acid groups are the most reactive sites in the 1,3-cyclohexanedicarboxylic acid molecule, providing a direct handle for a multitude of derivatization strategies. These transformations are fundamental to its use in polymer chemistry and as a synthetic intermediate.

Esterification is a principal reaction of this compound, converting the carboxylic acid groups into ester functionalities. The most common method employed is the Fischer esterification, which involves reacting the dicarboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or tosic acid (TsOH). masterorganicchemistry.comathabascau.ca This reaction is an equilibrium process. To drive the reaction toward the formation of the diester product, the alcohol is typically used in large excess, often serving as the solvent. masterorganicchemistry.commasterorganicchemistry.com Another strategy to favor product formation is the removal of water as it is formed. masterorganicchemistry.com

The reaction mechanism involves the protonation of the carbonyl oxygen by the acid catalyst, which enhances the electrophilicity of the carbonyl carbon. The alcohol then acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate. Subsequent proton transfer and elimination of a water molecule yield the ester. masterorganicchemistry.com Given the presence of two carboxylic acid groups, this process occurs sequentially to form the corresponding diester. masterorganicchemistry.com

A variety of alcohols can be utilized in the esterification of this compound, leading to a wide array of ester derivatives with tailored properties for applications such as plasticizers, lubricants, and monomers for polyesters.

| Alcohol Reagent | Ester Product | Potential Application |

|---|---|---|

| Methanol (CH₃OH) | Dimethyl 1,3-cyclohexanedicarboxylate | Polyester (B1180765) synthesis intermediate |

| Ethanol (B145695) (C₂H₅OH) | Diethyl 1,3-cyclohexanedicarboxylate | Solvent, plasticizer |

| Butanol (C₄H₉OH) | Dibutyl 1,3-cyclohexanedicarboxylate | Plasticizer for polymers |

| 2-Ethylhexanol | Bis(2-ethylhexyl) 1,3-cyclohexanedicarboxylate | High-performance lubricant |

Amidation: The carboxylic acid groups of this compound can be converted to amides through reaction with amines. Direct amidation, which involves heating the carboxylic acid and amine, is often challenging due to the formation of a stable ammonium (B1175870) carboxylate salt. To overcome this, catalytic methods have been developed. Heterogeneous Lewis acid catalysts, such as niobium pentoxide (Nb₂O₅), have proven effective for the direct synthesis of diamides from dicarboxylic acids and amines. nih.gov The catalyst activates the carbonyl oxygen of the carboxylic acid, facilitating nucleophilic attack by the amine. nih.gov Nb₂O₅ is particularly advantageous due to its water- and base-tolerant properties, which prevents deactivation by the water byproduct or the amine reactant. nih.gov Other catalysts, like titanium tetrafluoride (TiF₄), have also been shown to promote the direct amidation of carboxylic acids. researchgate.net These reactions are crucial for synthesizing polyamides, which are important engineering plastics.

Decarboxylation: Under certain conditions, this compound can undergo decarboxylation, which is the removal of one or both carboxyl groups as carbon dioxide (CO₂). This transformation can be promoted by heat or through catalysis. Copper-catalyzed decarboxylation is a notable method for aromatic carboxylic acids and can be applied to their cycloaliphatic counterparts. future4200.comdntb.gov.ua The reaction often proceeds more efficiently in the presence of ligands such as aliphatic amines (e.g., TMEDA) which allow for milder reaction conditions. future4200.comdntb.gov.ua Depending on the reaction conditions, decarboxylation can lead to different products. For instance, protodecarboxylation replaces the carboxyl group with a hydrogen atom, while oxidative decarboxylation can yield ketones or alkenes. researchgate.netorganic-chemistry.org

Oxidation Reactions and Cyclohexanedione Formation

The oxidation of this compound primarily involves oxidative decarboxylation rather than direct conversion to 1,3-cyclohexanedione (B196179). In this process, the carboxylic acid is converted into a mixture of cyclohexanone (B45756) and cyclohexene (B86901) when reacted with an oxygen-containing gas at elevated temperatures (around 200°C) in the presence of metal-salt catalysts. researchgate.net

Studies on the oxidative decarboxylation of the related cyclohexanecarboxylic acid have shown that using a cupric salt catalyst yields nearly equal amounts of cyclohexanone and cyclohexene. researchgate.net In the absence of the copper catalyst, cyclohexanone is the sole product. researchgate.net The mechanism is believed to involve the formation of radical intermediates. The catalyst appears to influence the site of oxidative attack on the cyclohexane (B81311) ring, determining the ratio of ketone to alkene products. researchgate.net This reaction pathway highlights a method for converting the dicarboxylic acid into valuable industrial intermediates, though not 1,3-cyclohexanedione. The synthesis of 1,3-cyclohexanedione is typically achieved through other routes, such as the partial hydrogenation of resorcinol.

Reduction Reactions to Cyclohexanedimethanol Derivatives

The two carboxylic acid groups of this compound can be fully reduced to primary alcohols, yielding 1,3-cyclohexanedimethanol (B1605047). This diol is a valuable monomer for the synthesis of high-performance polyesters and polyurethanes.

Strong reducing agents are required for this transformation. Lithium aluminum hydride (LiAlH₄) is a powerful reagent capable of reducing carboxylic acids to primary alcohols. masterorganicchemistry.combyjus.comlibretexts.org The reaction is typically carried out in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF). byjus.com The mechanism involves an initial acid-base reaction between the acidic carboxylic acid proton and the hydride, followed by coordination of the aluminum to the carboxylate oxygen. Subsequent delivery of hydride ions reduces the carboxyl group first to an aldehyde intermediate, which is immediately further reduced to the primary alcohol. chemistrysteps.comyoutube.com An aqueous workup step is then required to protonate the resulting alkoxide and liberate the diol. byjus.com

Alternatively, catalytic hydrogenation offers a more industrially scalable method. A patented process describes the reduction of this compound to 1,3-cyclohexanedimethanol with high conversion rates and purity. This method utilizes a specific metal catalyst fixed on a silica (B1680970) support, containing a combination of ruthenium (Ru), tin (Sn), and platinum (Pt) compounds. google.com This catalytic approach avoids the complex, high-pressure processes associated with traditional methods that start from isophthalic acid derivatives. google.com

| Method | Reagents/Catalyst | Typical Conditions | Advantages |

|---|---|---|---|

| Hydride Reduction | Lithium Aluminum Hydride (LiAlH₄) | Anhydrous ether solvent (THF), followed by aqueous workup | High reactivity, common laboratory method |

| Catalytic Hydrogenation | Ru-Sn-Pt catalyst on silica support | Hydrogen gas, elevated temperature and pressure | High conversion, high purity, industrially scalable |

Synthesis of Complex this compound Derivatives

This compound and its derivatives can serve as scaffolds for the synthesis of more complex molecules containing aromatic and heterocyclic rings. These transformations typically involve converting the carboxylic acid groups into other functionalities that can then participate in ring-forming reactions or coupling processes.

While direct attachment of aromatic and heterocyclic groups to the cyclohexane ring of the dicarboxylic acid is not straightforward, the compound's derivatives provide versatile entry points. For example, the corresponding 1,3-cyclohexanedione, accessible through other synthetic routes, is a key precursor for building complex heterocyclic systems. It can undergo condensation reactions with aromatic aldehydes to form xanthene derivatives. researchgate.net

Furthermore, the dicarboxylic acid itself can be transformed into derivatives suitable for coupling reactions. For instance, conversion to an ester, followed by further functionalization of the cyclohexane ring, can precede the introduction of an aromatic group. Studies have shown the synthesis of 4-(4-methoxyphenyl)cyclohexane-1-carboxylic acid and its esters, demonstrating the attachment of an aromatic moiety to the cyclohexane core. osti.gov

The synthesis of heterocyclic compounds often relies on building blocks containing 1,3-dicarbonyl or related functionalities. amazonaws.com Therefore, a common strategy would involve the transformation of this compound into a suitable intermediate, such as a diketone or a diamine, which can then undergo cyclocondensation reactions with appropriate reagents to construct a wide variety of heterocyclic rings, including pyrazoles, thiazoles, and pyridines. amazonaws.commdpi.com

Table of Mentioned Chemical Compounds

| Compound Name | Molecular Formula |

|---|---|

| This compound | C₈H₁₂O₄ |

| 1,3-Cyclohexanedimethanol | C₈H₁₆O₂ |

| 1,3-Cyclohexanedione | C₆H₈O₂ |

| 4-(4-methoxyphenyl)cyclohexane-1-carboxylic acid | C₁₄H₁₈O₃ |

| Butanol | C₄H₁₀O |

| Carbon dioxide | CO₂ |

| Cyclohexane | C₆H₁₂ |

| Cyclohexanecarboxylic acid | C₇H₁₂O₂ |

| Cyclohexanone | C₆H₁₀O |

| Cyclohexene | C₆H₁₀ |

| Diethyl ether | (C₂H₅)₂O |

| Ethanol | C₂H₅OH |

| Isophthalic acid | C₈H₆O₄ |

| Lithium aluminum hydride | LiAlH₄ |

| Methanol | CH₃OH |

| Niobium pentoxide | Nb₂O₅ |

| Platinum | Pt |

| Resorcinol | C₆H₄(OH)₂ |

| Ruthenium | Ru |

| Sulfuric acid | H₂SO₄ |

| Tetrahydrofuran (THF) | C₄H₈O |

| Tin | Sn |

| Titanium tetrafluoride | TiF₄ |

| Tosic acid (TsOH) | C₇H₈O₃S |

Functionalization at Other Ring Positions

While transformations of the carboxyl groups of this compound are common, functionalization of the cyclohexane ring itself offers pathways to a diverse range of substituted derivatives. Research has primarily focused on introducing functional groups at the C-5 position, leveraging the accessibility of precursors like 5-hydroxyisophthalic acid.

Introduction of Hydroxyl and Oxo Groups at C-5

The synthesis of 5-substituted this compound derivatives is effectively achieved through the reduction of corresponding substituted isophthalic acids. A key strategy involves the catalytic hydrogenation of dimethyl 5-hydroxyisophthalate. This reaction directly installs a hydroxyl group at the C-5 position of the cyclohexane ring.

Subsequent oxidation of the resulting 5-hydroxy-1,3-cyclohexanedicarboxylate provides a direct route to the corresponding 5-oxo (keto) derivative. This two-step process allows for the specific and controlled introduction of either a hydroxyl or a keto functionality at the C-5 position, making these compounds valuable intermediates for further synthetic elaborations. For instance, these intermediates are pivotal in the total synthesis of natural products like chaminic acid acs.org.

The table below summarizes the key transformation from the aromatic precursor to the functionalized cyclohexane ring.

| Starting Material | Reagents & Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Dimethyl 5-hydroxyisophthalate | H₂, Rhodium-alumina catalyst | Dimethyl 5-hydroxy-1,3-cyclohexanedicarboxylate | Not specified | acs.org |

| 5-Hydroxy-1,3-cyclohexanedicarboxylate | Oxidizing Agent (e.g., CrO₃) | 5-Oxo-1,3-cyclohexanedicarboxylate | Not specified | acs.orgevitachem.com |

Further research into these reactions could provide more detailed insights into reaction yields and stereochemical control, which are crucial for the synthesis of specific isomers. The stereochemistry of the resulting substituted cyclohexanedicarboxylic acids—specifically the relative orientations of the two carboxyl groups and the new C-5 substituent—is a critical aspect for their application in areas such as polymer chemistry and the synthesis of complex molecules.

Polymer Science and Materials Applications of 1,3 Cyclohexanedicarboxylic Acid

Monomer in High-Performance Polymer Synthesis

1,3-Cyclohexanedicarboxylic acid (1,3-CHDA) is a cycloaliphatic dicarboxylic acid that serves as a valuable monomer in the synthesis of high-performance polymers. ontosight.ai Its rigid, non-planar cyclohexane (B81311) ring structure is a key feature that distinguishes it from linear aliphatic diacids (like adipic acid) and planar aromatic diacids (like terephthalic acid). When incorporated into a polymer backbone, the cyclohexane ring imparts stiffness and can significantly influence the final properties of the material, including its thermal stability, mechanical strength, and solubility. ontosight.ainih.gov The use of 1,3-CHDA allows for the creation of polymers with a unique balance of properties, bridging the gap between the flexibility of purely aliphatic polymers and the high thermal resistance of aromatic polymers.

The incorporation of this compound into polyester (B1180765) chains has a pronounced effect on their thermal and mechanical properties. The bulky cyclohexane ring restricts rotational freedom within the polymer backbone, leading to an increase in the glass transition temperature (Tg) compared to polyesters made from linear aliphatic diacids. This enhancement in Tg signifies improved heat resistance and dimensional stability at elevated temperatures.

However, unlike its 1,4-isomer, the 1,3-substitution pattern on the cyclohexane ring introduces a distinct kink into the polymer chain. This irregularity disrupts the polymer's ability to pack into a highly ordered, crystalline structure. Consequently, polyesters derived from 1,3-CHDA tend to be more amorphous than those derived from the more linear 1,4-CHDA or terephthalic acid. This amorphous nature can lead to improved transparency and toughness, although it may result in a lower melting temperature (Tm) and reduced stiffness compared to their semi-crystalline counterparts.

Table 1: Expected Influence of Diacid Monomer Structure on Polyester Properties

| Property | Polyester with Linear Aliphatic Diacid (e.g., Adipic Acid) | Polyester with 1,3-CHDA | Polyester with Aromatic Diacid (e.g., Terephthalic Acid) |

|---|---|---|---|

| Chain Structure | Flexible, Linear | Semi-rigid, Kinked | Rigid, Linear |

| Crystallinity | Can be high | Generally low (amorphous) | Can be very high |

| Glass Transition Temp. (Tg) | Low | Intermediate to High | High |

| Melting Temperature (Tm) | Moderate | Low to Moderate | High |

| Mechanical Strength | Moderate | Good | Excellent |

| Transparency | Opaque to Translucent | High (if amorphous) | Generally Opaque |

This compound is also utilized as a monomer for the synthesis of polyamides, creating materials with distinct characteristics compared to conventional nylons like nylon 6,6. ontosight.ai Polyamides are characterized by the repeating amide linkage (-CONH-), which allows for strong hydrogen bonding between polymer chains. studymind.co.uk This intermolecular hydrogen bonding is responsible for the high strength, toughness, and melting points of materials like nylon and Kevlar. britannica.comlibretexts.org

When 1,3-CHDA is used in place of a linear diacid like adipic acid, its non-planar, bulky ring structure interferes with the regular, tight packing of the polyamide chains. This steric hindrance disrupts the extensive hydrogen bonding network that is characteristic of semi-crystalline aliphatic polyamides. studymind.co.uk As a result, polyamides based on 1,3-CHDA are expected to exhibit:

Lower Melting Points: The reduction in crystallinity and hydrogen bonding efficiency leads to a lower Tm.

Improved Solubility: The less ordered polymer structure allows solvent molecules to penetrate more easily, often making these polyamides soluble in a wider range of organic solvents.

Higher Glass Transition Temperatures: Despite the lower Tm, the inherent rigidity of the cyclohexane ring can still lead to a high Tg, meaning the material retains its stiffness and amorphous character over a broad temperature range.

These properties make 1,3-CHDA-based polyamides suitable for applications requiring optical clarity, good processability, and dimensional stability, where the extreme thermal performance of aramids is not necessary. nih.gov

Polybenzoxazole (PBO) Synthesis with Photoluminescent and Heat-Resistant Properties

Polybenzoxazoles (PBOs) are a class of high-performance polymers known for their exceptional thermal and oxidative stability. The synthesis of PBOs involves the polycondensation of bis-o-aminophenols with dicarboxylic acids or their derivatives. While aromatic dicarboxylic acids are typically used to achieve maximum thermal resistance, aliphatic dicarboxylic acids are also viable monomers for this process.

The use of an aliphatic dicarboxylic acid like 1,3-CHDA in PBO synthesis would result in a polymer with a hybrid aliphatic-aromatic structure. Such a polymer is expected to exhibit excellent heat resistance, though perhaps lower than a fully aromatic PBO. The incorporation of the cycloaliphatic ring can improve solubility and processability, which are often challenges with rigid-rod aromatic polymers.

While some specialized PBOs have been designed to be photoluminescent, this property typically arises from specific fluorophore units or side groups intentionally incorporated into the polymer structure to prevent concentration quenching. rsc.org There is no clear evidence to suggest that the use of a standard aliphatic monomer like 1,3-CHDA would, by itself, impart significant photoluminescent properties to a PBO.

Development of Bio-Based Polymers Incorporating Cyclohexanedicarboxylic Acid

There is a growing imperative to develop polymers from renewable resources to reduce reliance on fossil fuels. mdpi.com In this context, 1,3-CHDA can be a key component in creating high-performance, partially bio-based polymers. While cyclohexanedicarboxylic acid is conventionally derived from petroleum, green synthesis routes are being explored. mdpi.com

1,3-CHDA can be copolymerized with diols or diamines derived from biomass, such as bio-based 1,3-propanediol (B51772) or 1,4-butanediol. mdpi.com The resulting copolyesters or copolyamides are hybrid materials that combine the desirable performance attributes of the cycloaliphatic monomer—such as high Tg and mechanical strength—with a reduced carbon footprint. The inclusion of the rigid 1,3-CHDA ring can upgrade the thermal properties of bio-based polyesters, which are often limited by their low Tg and mechanical weakness. This strategy allows for the creation of more sustainable plastics suitable for durable applications in packaging, textiles, and engineering plastics. ontosight.ai

Structure-Property Relationships in this compound-Derived Polymers

The performance of polymers derived from 1,3-CHDA is intrinsically linked to the monomer's unique three-dimensional structure. The cyclohexane ring is not flat; it exists in a puckered chair conformation, and the positioning of the two carboxylic acid groups is defined by its isomerism. This has profound implications for the final polymer architecture.

This compound exists as two geometric isomers: cis and trans. The spatial orientation of the carboxylic acid groups in these isomers is different, which directly influences the shape of the resulting polymer chain. acs.org

cis-1,3-Cyclohexanedicarboxylic Acid: In the most stable chair conformation, the cis isomer can have both carboxylic acid groups in equatorial positions (diequatorial) or both in axial positions (diaxial). The diequatorial conformation is significantly more stable, minimizing steric hindrance. vaia.com When polymerized, the cis isomer introduces a sharp, well-defined kink in the polymer chain. This severely disrupts chain packing, resulting in amorphous polymers with lower melting points, lower density, and often higher transparency.

trans-1,3-Cyclohexanedicarboxylic Acid: The trans isomer has one carboxylic acid group in an equatorial position and the other in an axial position (axial-equatorial). vaia.com This arrangement creates a less linear but more extended chain structure compared to the cis isomer. Polymers made from the trans isomer may exhibit a greater ability to crystallize compared to those from the cis isomer, leading to higher melting points and stiffness.

The ratio of cis to trans isomers used during polymerization is a critical parameter for tuning the properties of the final material. mdpi.com Using a mixture of isomers is a common strategy to produce amorphous polymers with a desirable balance of thermal and mechanical properties. A high-purity isomer, on the other hand, could be used to create more specialized materials with either highly amorphous or potentially semi-crystalline characteristics.

Table 2: Influence of 1,3-CHDA Isomerism on Polymer Properties

| Isomer | Carboxylic Group Orientation (Stable Chair Form) | Resulting Polymer Chain Shape | Expected Polymer Properties |

|---|---|---|---|

| cis | Diequatorial | Sharply kinked | Amorphous, lower Tm, higher solubility, transparent |

| trans | Axial-Equatorial | More extended, offset | Potential for some crystallinity, higher Tm, less soluble |

Glass Transition Temperature (Tg) and Mechanical Attributes

The incorporation of this compound into polyester and other polymer chains introduces a non-planar, alicyclic structure that significantly influences the material's thermal and mechanical properties. The stereochemistry of the diacid, being a mixture of cis and trans isomers, further complicates the polymer architecture, affecting chain packing and intermolecular interactions. These structural variations have a direct impact on the glass transition temperature (Tg) and the mechanical performance of the resulting polymers.

While extensive research is available on the impact of the 1,4-isomer (1,4-Cyclohexanedicarboxylic acid) on polymer properties, detailed studies focusing specifically on polyesters derived from this compound are less common in publicly available literature. However, the principles of polymer science allow for a theoretical understanding of its expected influence.

The glass transition temperature is a critical parameter that defines the transition from a rigid, glassy state to a more flexible, rubbery state. For polyesters, the Tg is largely dependent on the rigidity of the polymer backbone. The introduction of the cyclohexane ring from this compound is expected to increase the Tg compared to analogous aliphatic polyesters due to the restricted rotation of the ring structure.

The mechanical attributes, such as tensile strength and modulus, are also intrinsically linked to the polymer's molecular structure. The rigid cyclohexyl group in the polymer backbone is anticipated to enhance the mechanical strength and stiffness of the material.

To illustrate the impact of incorporating cycloaliphatic diacids on polymer properties, the following data is presented from a study on copolyamides synthesized with a related cycloaliphatic diacid, 1,4-Cyclohexanedicarboxylic acid (CHDA), and a long-chain aliphatic diamine, N1,N6-Bis-(2-aminoethyl)adipamide (BAEA), in comparison with neat Polyamide 6 (PA6). elsevierpure.com It is important to note that this data is for the 1,4-isomer and serves as a reference to understand the potential effects of cycloaliphatic rings in a polymer backbone.

Table 1: Thermal Properties of Copolyamides Containing 1,4-Cyclohexanedicarboxylic Acid elsevierpure.comresearchgate.net

| Polymer Composition (molar ratio of BAEA/CHDA salt) | Glass Transition Temperature (Tg) (°C) | Melting Temperature (Tm) (°C) |

| Neat PA6 | 60 | 220.5 |

| 5% BAEA/CHDA | 75.8 | 212.7 |

| 10% BAEA/CHDA | 81.2 | 200.6 |

| 20% BAEA/CHDA | 89.4 | 170.4 |

Table 2: Mechanical Properties of Copolyamides Containing 1,4-Cyclohexanedicarboxylic Acid elsevierpure.com

| Polymer Composition (molar ratio of BAEA/CHDA salt) | Young's Modulus (MPa) | Tensile Strength (MPa) |

| Neat PA6 | 698.54 | 45.6 |

| 5% BAEA/CHDA | 850.21 | 47.8 |

| 10% BAEA/CHDA | 980.45 | 49.3 |

| 20% BAEA/CHDA | 1093.89 | 49.3 |

As shown in the tables, with an increasing molar ratio of the BAEA/CHDA salt, the glass transition temperature and Young's modulus of the copolyamides increased, while the melting temperature decreased. elsevierpure.comresearchgate.net This trend highlights the significant influence of the cycloaliphatic ring structure on the thermal and mechanical behavior of the resulting polymers. While this data pertains to the 1,4-isomer in a copolyamide system, similar effects on Tg and mechanical properties would be anticipated for polymers incorporating this compound. However, specific experimental data for polymers based solely on the 1,3-isomer is required for a definitive analysis.

Ligand Design and Coordination Modes of 1,3-Cyclohexanedicarboxylate

The design of coordination polymers and MOFs using 1,3-cyclohexanedicarboxylate is fundamentally influenced by the conformational flexibility of its cyclohexane ring and the versatile binding capabilities of its two carboxylate groups. The cyclohexane backbone is not planar and can exist in different conformations, with the carboxylate substituents occupying either axial (a) or equatorial (e) positions.

In a systematic study of cadmium and manganese complexes with the three isomers of cyclohexanedicarboxylic acid (1,2-, 1,3-, and 1,4-), it was found that the diequatorial (e,e) conformation is the most favored across all isomers. nih.gov This conformational preference is a key factor in predicting the geometry of the resulting metal-organic structures. The carboxylate groups themselves can coordinate to metal ions in several modes, including monodentate, bidentate chelating, and bidentate bridging, which enables the formation of structures with varying dimensionalities, from simple discrete molecules to 1D chains, 2D layers, and 3D frameworks.

Synthesis and Characterization of Metal Complexes

Information regarding the formation and structural analysis of Iron(II) complexes specifically with this compound was not available in the consulted research. While methods for synthesizing Iron(II) coordination polymers with other ligands, such as triazole-based linkers, have been reported, details for the title compound are not present in the provided sources. mdpi.com

A systematic investigation into the hydrothermal reactions of cadmium salts with the isomeric cyclohexanedicarboxylic acids has successfully yielded crystalline coordination polymers of cadmium with the 1,3-dicarboxylate ligand. nih.gov These reactions, conducted in the presence or absence of amines, have produced both one-dimensional chains and two-dimensional layered structures. nih.gov

In one such example, a one-dimensional chain structure, [Cd(1,3-CHDC)(H₂O)₂], was formed. The cadmium ions are coordinated by the carboxylate groups of the 1,3-CHDC ligands, which adopt the favored diequatorial conformation, and water molecules complete the coordination sphere. nih.gov A two-dimensional layered structure of a cadmium 1,3-cyclohexanedicarboxylate has also been isolated, demonstrating the ligand's ability to bridge metal centers in multiple directions to create extended networks. nih.gov The specific architecture is influenced by the reaction conditions and the presence of other coordinating species.

The coordination environment of cadmium(II) in such polymers can be diverse, often resulting in six- or seven-coordinate geometries, which may be described as octahedral or pentagonal bipyramidal, respectively. nih.govmdpi.com

Table 1: Selected Cadmium(II) Coordination Polymers with Cyclohexanedicarboxylate Ligands

| Compound Formula | Ligand Isomer | Dimensionality | Structural Features | Reference |

| [Cd(1,3-CHDC)(H₂O)₂] | 1,3-CHDC | 1D | Chain structure | nih.gov |

| Layered Phase | 1,3-CHDC | 2D | Layered structure | nih.gov |

| [Cd(1,2-CHDC)(H₂O)] | 1,2-CHDC | 2D | Layered, contains infinite metal-oxygen-metal linkages | nih.gov |

| [Cd(1,4-CHDC)(H₂O)] | 1,4-CHDC | 2D | Layered, contains both e,e and a,e ligand conformations | nih.gov |

Metal-Organic Framework (MOF) Construction with this compound Linkers

Metal-Organic Frameworks (MOFs) are a class of crystalline porous materials built from metal ions or clusters, known as secondary building units (SBUs), connected by organic linkers. The 1,3-cyclohexanedicarboxylate ligand is suitable for MOF construction due to its ability to link metal centers into extended, often porous, networks. The resulting structures of these frameworks are highly dependent on the coordination preferences of the metal ion and the geometry and flexibility of the 1,3-CHDC linker. bohrium.com

The assembly of 1,3-CHDC linkers with metal ions can lead to a variety of network architectures. While detailed topological analyses with specific point symbols for 1,3-CHDC-based MOFs are not extensively reported in the provided sources, the resulting structures are often described by their dimensionality and connectivity. Research on related ligands shows that subtle changes in linker geometry or the use of co-ligands can result in completely different network topologies, such as the common pcu (primitive cubic) or more complex, unique nets. bohrium.comresearchgate.netrsc.org For the 1,3-CHDC ligand, documented architectures include one-dimensional chains and two-dimensional undulating layers. nih.gov The diversity arises from the various ways the flexible ligand can bridge metal centers, leading to frameworks with distinct shapes and channel structures. nih.gov

The flexibility of the 1,3-CHDC linker is a critical parameter in MOF design, influencing the final structure and its properties. rsc.org This flexibility originates from the non-rigid cyclohexane ring, which can adopt different conformations. However, studies have shown a strong preference for the diequatorial (e,e) conformation in the solid state, which reduces the number of possible structural outcomes and allows for a degree of predictability in design. nih.gov

The choice of cis or trans isomers of a flexible ligand can lead to significantly different frameworks. acs.org This principle highlights how the specific geometry of the 1,3-CHDC ligand, in conjunction with synthetic conditions like pH and temperature, can be used to guide the assembly towards a desired network architecture. The ligand's ability to flex or rotate allows the framework to accommodate guest molecules or to respond to external stimuli, a property known as "breathing," which is a key area of interest in the design of functional MOFs. rsc.org

Coordination Chemistry and Metal Organic Frameworks Mofs Involving 1,3 Cyclohexanedicarboxylic Acid

Sensing Applications of MOFs Incorporating Cyclohexanedicarboxylic Acid Derivatives

The application of MOFs and coordination polymers built with this compound in the field of chemical sensing is an emerging area of research. These materials can exhibit luminescence, which can be modulated by the presence of specific analytes, making them suitable candidates for fluorescent sensors.

A notable example involves a cadmium-based coordination polymer synthesized using cis-1,3-cyclohexanedicarboxylate (cis-13cdc) and a co-ligand, bis(4-pyridylmethyl)piperazine (4-bpmp). researchgate.net The hydrothermal reaction of cadmium nitrate (B79036) with these ligands resulted in the formation of a new coordination polymer with the formula [Cd(cis-13cdc)(4-bpmp)]n. researchgate.net This compound features a sawtooth (4,4) grid topology. researchgate.net

The luminescent properties of this coordination polymer were investigated to assess its potential for detecting nitroaromatic compounds, which are common environmental pollutants and components of explosives. researchgate.netnih.gov The study demonstrated that the cadmium-based material exhibits luminescence that can be quenched upon interaction with certain nitroaromatic compounds. researchgate.netnih.gov This quenching effect forms the basis of its sensing capability. The research on this specific MOF indicates its potential as a material for the selective detection of nitroaromatic compounds. researchgate.net

Detailed findings from the study on the nitroaromatic-detecting capabilities of the [Cd(cis-13cdc)(4-bpmp)]n coordination polymer are presented below.

Sensing Performance of [Cd(cis-13cdc)(4-bpmp)]n

| Analyte Category | Specific Analytes Tested | Sensing Mechanism | Key Findings |

| Nitroaromatics | Various nitroaromatic compounds | Fluorescence Quenching | The coordination polymer showed a response to nitroaromatics, indicating its potential as a sensing material for this class of compounds. researchgate.netnih.gov |

Further research into the synthesis of new MOFs and coordination polymers with this compound and the exploration of their interactions with a broader range of analytes will be crucial to fully realize their potential in sensing applications. researchgate.netrsc.org

Biochemical and Medicinal Chemistry Research Involving 1,3 Cyclohexanedicarboxylic Acid

Investigation of Biological Activities and Interactions

Research into the derivatives of 1,3-cyclohexanedicarboxylic acid has revealed their potential to modulate inflammatory responses. Specifically, studies on amidrazone derivatives containing a cyclohexene-1-carboxylic acid moiety have demonstrated significant anti-inflammatory properties. These compounds have been shown to influence the secretion of key cytokines involved in the inflammatory cascade.

In one study, certain derivatives were found to strongly inhibit the secretion of the pro-inflammatory cytokine tumor necrosis factor-alpha (TNF-α). For instance, one derivative inhibited TNF-α secretion by approximately 66–81% across different concentrations. Another derivative significantly reduced the release of not only TNF-α but also interleukin-6 (IL-6) and the anti-inflammatory cytokine interleukin-10 (IL-10) at higher doses, with reductions of approximately 92–99% mdpi.com. The inhibition of pro-inflammatory cytokines like TNF-α and IL-6 is a key mechanism for controlling inflammation.

The structural features of these derivatives, such as the presence of two pyridyl substituents, were found to be most effective for the inhibition of these cytokines mdpi.com. This suggests that the cyclohexane (B81311) ring system serves as a valuable scaffold for the development of novel anti-inflammatory agents. The ability of these compounds to modulate the production of multiple cytokines indicates their potential to interfere with complex inflammatory signaling pathways.

Table 1: Effect of Amidrazone Derivatives of Cyclohex-1-ene-1-carboxylic Acid on Cytokine Secretion

| Derivative | Target Cytokine | Concentration | Percentage Inhibition |

|---|---|---|---|

| Compound 2f | TNF-α | 10, 50, 100 µg/mL | ~66-81% |

| Compound 2b | TNF-α, IL-6, IL-10 | High Dose | ~92-99% |

The cyclohexane-1,3-dicarboxylic acid scaffold is of significant interest in the study of lipid metabolism due to its incorporation into molecules that can influence key enzymes in this pathway. Derivatives of this compound have been investigated for their potential to treat metabolic disorders such as obesity and diabetes.

One of the primary targets in this area is Diacylglycerol Acyltransferase 1 (DGAT1), an enzyme that plays a crucial role in the final step of triglyceride synthesis. Inhibition of DGAT1 is a promising strategy for the treatment of obesity. Research has led to the discovery of potent DGAT1 inhibitors that feature a cyclohexanecarboxylic acid moiety. For example, a series of novel DGAT1 inhibitors based on a benzimidazole (B57391) structure with a piperidinyl-oxy-cyclohexanecarboxylic acid side chain have been developed. These compounds have demonstrated significant reductions in lipid excursion in animal models nih.gov.

Furthermore, a metabolite of the plasticizer di(isononyl)cyclohexane-1,2-dicarboxylate (DINCH), cyclohexane-1,2-dicarboxylic acid mono isononyl ester (MINCH), has been shown to be a potent agonist of peroxisome proliferator-activated receptor-alpha (PPAR-α). PPAR-α is a key regulator of lipid metabolism, and its activation can influence the differentiation of preadipocytes into mature fat cells. In studies using rat primary stromal vascular fraction, MINCH was found to induce the accumulation of lipids and promote the differentiation of these cells into adipocytes nih.gov. This highlights the potential for derivatives of cyclohexanedicarboxylic acids to interact with nuclear receptors and modulate gene expression related to lipid metabolism.

Table 2: Examples of Cyclohexanecarboxylic Acid Derivatives in Lipid Metabolism Research

| Compound Class | Target | Biological Effect | Potential Application |

|---|---|---|---|

| Benzimidazole derivatives with piperidinyl-oxy-cyclohexanecarboxylic acid | DGAT1 | Inhibition of triglyceride synthesis | Obesity, Diabetes |

| Cyclohexane-1,2-dicarboxylic acid mono isononyl ester (MINCH) | PPAR-α | Agonist activity, induction of adipocyte differentiation | Metabolic disruptor |

The versatility of the cyclohexane dicarboxylic acid structure has been explored in the context of enzyme inhibition beyond lipid metabolism. While direct inhibitory studies on this compound are not extensively documented in the readily available literature, research on closely related derivatives, such as those of cyclohexane-1,3-dione, provides insight into the potential of this chemical scaffold.

For instance, 2-acyl-cyclohexane-1,3-dione derivatives have been identified as potent inhibitors of the enzyme p-Hydroxyphenylpyruvate Dioxygenase (HPPD). This enzyme is a key component in the biosynthesis of plastoquinone. The inhibitory activity of these compounds is significant, with some derivatives showing potency comparable to or greater than commercial herbicides that target this enzyme sigmaaldrich.com. This demonstrates that the cyclohexane-1,3-dione backbone, a close structural relative of this compound, can be effectively utilized to design enzyme inhibitors. The mechanism of action for these triketone herbicides involves the inhibition of HPPD, which leads to a reduction in the cellular pool of plastoquinone, an essential cofactor in carotenoid biosynthesis sigmaaldrich.com.

While the context of this particular research is in herbicide development, it underscores the principle that the cyclohexane ring system can serve as a foundational structure for the design of molecules that specifically interact with and inhibit enzyme active sites. Further research may elucidate direct inhibitory roles of this compound derivatives on various enzymes within human metabolic pathways.

Development of Biologically Active Derivatives

This compound serves as a key starting material for the synthesis of biologically important amino-cyclohexanecarboxylic acids. A notable example is the preparation of (1R,3S)-3-amino-1-cyclohexanecarboxylic acid.

A straightforward synthetic route begins with a mixture of cis and trans isomers of cyclohexane-1,3-dicarboxylic acid. This mixture is first converted to cis-cyclohexane-1,3-dicarboxylic anhydride (B1165640). The anhydride is then transformed into the corresponding cis-cyclohexane-1,3-dicarboxylic acid diester. A crucial step in the synthesis is the enzymatic hydrolytic desymmetrization of the diester using lipase (B570770) AY-30. This enzymatic reaction selectively hydrolyzes one of the ester groups, yielding a cis-1,3-cyclohexanedicarboxylic acid monoester with high enantiomeric excess.

This compound and its derivatives are valuable building blocks in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs). The rigid cyclohexane scaffold allows for precise spatial arrangement of functional groups, which is crucial for molecular recognition and biological activity.

A significant application of this compound derivatives is in the development of DGAT1 inhibitors for the treatment of obesity and diabetes. The cyclohexanecarboxylic acid moiety is a key structural feature in several classes of these inhibitors nih.govnih.gov.

Furthermore, the enzymatic desymmetrization of cis-1,3-cyclohexanedicarboxylic acid diesters has been a pivotal step in the asymmetric synthesis of complex pharmaceutical compounds. A prominent example is its use in the synthesis of the antiviral drug oseltamivir (B103847) phosphate (B84403) (Tamiflu). In this synthesis, the enzymatic desymmetrization of a meso-diester derived from cis-1,3-cyclohexanedicarboxylic acid is a key step for establishing the correct stereochemistry of the molecule.

The versatility of this compound is also demonstrated by its role as a precursor in the synthesis of various complex organic molecules through reactions such as esterification, amidation, and decarboxylation.

Supramolecular Interactions with Biological Molecules

The study of supramolecular interactions involving this compound and its derivatives with biological macromolecules is a key area of research for understanding their potential pharmacological and biochemical effects. These non-covalent interactions, which include hydrogen bonding, electrostatic interactions, hydrophobic interactions, and van der Waals forces, govern the recognition and binding of small molecules to the specific sites on proteins and enzymes. The dicarboxylic acid functional groups and the conformational flexibility of the cyclohexane ring in this compound are pivotal features that can be exploited in the design of molecules that can fit into and interact with the binding pockets of biological targets. While direct and extensive research on the supramolecular interactions of this compound itself is not widely documented in publicly available literature, the broader class of cyclohexanecarboxylic acid derivatives has been a subject of investigation in medicinal chemistry.

Advanced Catalysis and Reaction Kinetics Studies

Influence of 1,3-Cyclohexanedicarboxylic Acid on Catalytic Systems

This compound (1,3-CDCA) and its derivatives can exert significant influence on various catalytic systems, primarily by acting as ligands or chelating agents. smolecule.com The two carboxylic acid functional groups, positioned on the cyclohexane (B81311) ring, can coordinate with metal ions to form stable complexes. smolecule.com This coordination plays a crucial role in catalysis, as the structure and stereochemistry of the 1,3-CDCA ligand can modify the electronic properties and steric environment of the metal center. By binding to a catalytically active metal, 1,3-CDCA can influence the catalyst's selectivity, activity, and stability. Its applications in this area are found in coordination chemistry, where the resulting metal complexes are explored for their utility in catalysis, among other fields. smolecule.com

Kinetics of Acid-Catalyzed Hydrolysis of this compound Esters

The study of the acid-catalyzed hydrolysis of esters derived from this compound provides critical insights into how molecular structure affects chemical reactivity. Research in this area has focused on determining the reaction rates for different isomers and understanding the underlying thermodynamic and steric factors. The hydrolysis of the dimethyl esters of cyclohexanedicarboxylic acids has been systematically studied to elucidate these relationships.

The rates of acid-catalyzed hydrolysis of this compound esters are heavily influenced by the steric and conformational properties of the cyclohexane ring. The cyclohexane ring typically adopts a stable chair conformation. In the case of the 1,3-disubstituted isomers, the relative positions of the two ester groups (cis or trans) dictate their conformational arrangement (axial or equatorial).

Cis Isomer : The cis form of this compound predominantly adopts a diequatorial (ee) conformation, where both carboxylic acid groups (or their corresponding ester groups) occupy the more sterically favorable equatorial positions on the cyclohexane ring. smolecule.com

Trans Isomer : For a trans-1,3-disubstituted cyclohexane, the substituents are positioned such that one must be in an axial (a) position while the other is in an equatorial (e) position. This results in two interconverting chair conformers of identical energy (1a,3e and 1e,3a).